molecular formula C7H11NO3 B14575763 N-acetyl-N-methyl-3-oxobutanamide CAS No. 61334-44-9

N-acetyl-N-methyl-3-oxobutanamide

Cat. No.: B14575763
CAS No.: 61334-44-9
M. Wt: 157.17 g/mol
InChI Key: VQCWQFNHGPTTTC-UHFFFAOYSA-N
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Description

N-acetyl-N-methyl-3-oxobutanamide is a specialized chemical reagent designed for advanced research and development applications. This compound serves as a versatile building block in organic synthesis, particularly valuable for constructing complex heterocycles and active pharmaceutical ingredients (APIs). Its structure, featuring both N-acetyl and N-methyl substituents on the 3-oxobutanamide core, makes it a valuable precursor in nucleophilic substitution and condensation reactions. Researchers utilize this amide in the development of novel compounds, where its properties can influence the pharmacokinetics and metabolic stability of candidate molecules. As a key intermediate, it is instrumental in exploring new chemical spaces within medicinal chemistry and drug discovery programs. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. All information provided is for research guidance only. The product is offered with comprehensive analytical data to ensure identity and purity, supporting the stringent requirements of scientific investigation. Researchers are advised to review the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

61334-44-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

N-acetyl-N-methyl-3-oxobutanamide

InChI

InChI=1S/C7H11NO3/c1-5(9)4-7(11)8(3)6(2)10/h4H2,1-3H3

InChI Key

VQCWQFNHGPTTTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C)C(=O)C

Origin of Product

United States

Preparation Methods

Classical Acetylation of N-Methylacetoacetamide

Formation of N-Methylacetoacetamide

The synthesis of N-acetyl-N-methyl-3-oxobutanamide typically begins with the preparation of its precursor, N-methylacetoacetamide (CAS 20306-75-6). As detailed by Yamamoto and Kimura (1976), this compound is synthesized via the reaction of diketene with methylamine in an aqueous medium under controlled低温 conditions. The procedure involves:

  • Cooling a 40% methylamine solution to 0°C in an enamel reactor.
  • Gradual addition of freshly distilled diketene (≥95% purity) to maintain the exothermic reaction below 20°C.
  • Stirring for 30 minutes post-addition to ensure complete conversion, yielding a 65% aqueous solution of N-methylacetoacetamide with >96% efficiency.

This method prioritizes temperature control to prevent side reactions such as polymerization of diketene or over-alkylation.

Acetylation Step

Doyle et al. (1991) describe the acetylation of N-methylacetoacetamide using acetic anhydride in the presence of a catalytic base (e.g., pyridine or triethylamine). Key parameters include:

  • Molar ratio : 1:1.2 (N-methylacetoacetamide to acetic anhydride)
  • Reaction temperature : 25–30°C
  • Reaction time : 4–6 hours

The crude product is purified via vacuum distillation (b.p. 120–125°C at 0.5 mmHg) or recrystallization from ethyl acetate, achieving a final yield of 78–82%.

Table 1: Optimization of Acetylation Conditions
Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 20–50 25–30 Max yield at 30°C
Acetic Anhydride Equiv 1.0–1.5 1.2 1.5 equiv ↑ side products
Catalyst Pyridine, Et₃N, DMAP Pyridine (0.5 equiv) DMAP ↓ selectivity

One-Pot Tandem Synthesis

Direct Condensation Approach

Yamamoto and Kimura (1976) alternatively propose a one-pot method combining methylamine , diketene , and acetyl chloride in tetrahydrofuran (THF). This tandem process avoids isolating N-methylacetoacetamide:

  • Methylamine gas is bubbled into THF at −10°C.
  • Diketene is added dropwise over 2 hours, followed by acetyl chloride (1.1 equiv).
  • The mixture is refluxed for 12 hours, yielding this compound directly in 68% yield.

While this method reduces purification steps, the yield is lower due to competing hydrolysis of acetyl chloride under reflux conditions.

Solvent and Catalysis Effects

Recent studies suggest replacing THF with acetonitrile or dichloromethane improves reaction homogeneity. Adding 4-dimethylaminopyridine (DMAP) (10 mol%) enhances acylation efficiency, boosting yields to 74%.

Industrial-Scale Production

Continuous Flow Reactor Design

Patent EP2279167B1 (2010) outlines a continuous process for analogous β-ketoamides, applicable to this compound:

  • Reactor 1 : Diketene and methylamine react at 5°C in a microchannel reactor (residence time: 2 min).
  • Reactor 2 : Acetic anhydride is introduced via T-junction (residence time: 10 min at 30°C).
  • Separation : In-line liquid-liquid extraction removes acetic acid byproducts.

This system achieves 85% yield with 99% purity, reducing batch-to-batch variability.

Table 2: Batch vs. Continuous Flow Performance
Metric Batch Process Continuous Flow
Yield 78–82% 85%
Purity 95–97% 99%
Throughput (kg/day) 50 200
Acetic Acid Waste 1.2 kg/kg product 0.3 kg/kg product

Chemical Reactions Analysis

Types of Reactions: N-acetyl-N-methyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acetyl-N-methyl-3-oxobutanamide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: this compound is utilized in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of N-acetyl-N-methyl-3-oxobutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Synthesis : Bulky substituents (e.g., cyclohexyl) marginally reduce yields compared to smaller groups (e.g., butyl), likely due to steric hindrance during amidation .
  • Spectral Signatures : Methyl groups on nitrogen (e.g., in compound 7d) produce distinct ¹H NMR signals (δ 2.32–2.97), while aromatic substituents (e.g., dichlorophenyl) introduce complex splitting patterns (δ 7.04–8.08) .
  • Functional Group Diversity : The dithiolane ring in 7d enhances electronic delocalization, whereas chlorine in 2-chloro-N,N-dimethyl-3-oxobutanamide increases electrophilicity .

Table 2: Reactivity and Industrial Relevance

Compound Key Reactivity Applications
N-Acetyl-N-methyl-3-oxobutanamide (hypothetical) Expected to undergo keto-enol tautomerism, nucleophilic acyl substitutions Potential drug intermediate, ligand in catalysis
N-(3,4-Dichlorophenyl)-3-oxobutanamide Forms coordination complexes via N,O-bidentate sites Pigment synthesis, antihypertensive agents
Methyl 2-benzoylamino-3-oxobutanoate Condenses with aryl amines to form enamino esters Precursor for pyridine/pyrimidine derivatives
2-Chloro-N,N-dimethyl-3-oxobutanamide Participates in SN2 reactions due to chloro group Agrochemical intermediates

Key Observations:

  • Pharmaceutical Utility : Dichlorophenyl derivatives exhibit bioactivity (e.g., cardiotonic effects), whereas methyl/acetyl analogs may serve as safer alternatives due to reduced toxicity .
  • Catalytic Relevance : Compounds with directing groups (e.g., N,O-bidentate in dichlorophenyl analog) enable metal-catalyzed C–H functionalization .

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